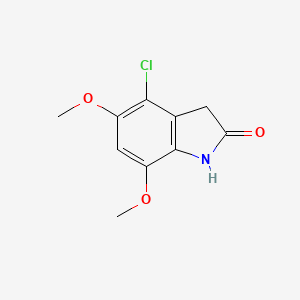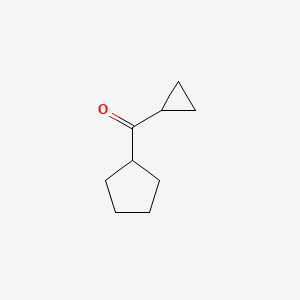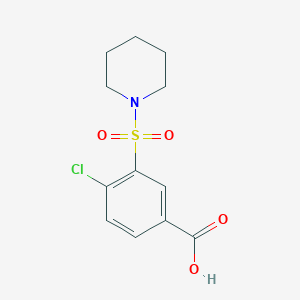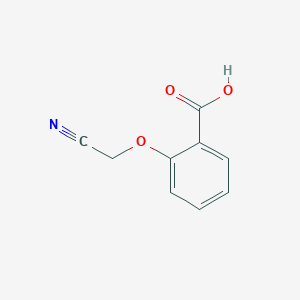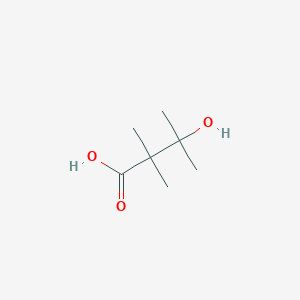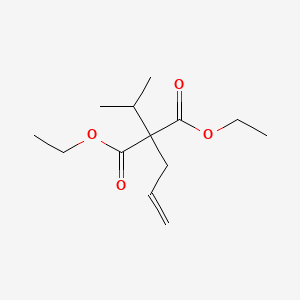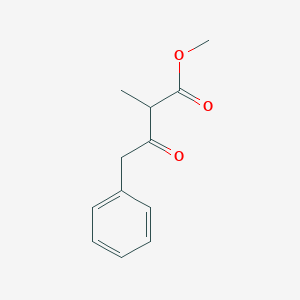
5-(tert-Butyl)-1H-1,2,4-triazole-3-sulfonyl chloride
説明
Tert-Butyl chloride is an organochloride with the formula (CH3)3CCl . It is a colorless, flammable liquid . It is sparingly soluble in water, with a tendency to undergo hydrolysis to the corresponding tert-butyl alcohol . It is produced industrially as a precursor to other organic compounds .
Synthesis Analysis
Tert-Butyl chloride is produced by the reaction of tert-butyl alcohol with hydrogen chloride . The conversion entails an SN1 reaction . The acid protonates the alcohol, forming a good leaving group (water). Water leaves the protonated t-BuOH, forming a relatively stable tertiary carbocation. The chloride ion attacks the carbocation, forming t-BuCl .Molecular Structure Analysis
The molecular formula of tert-Butyl chloride is C4H9Cl . The average mass is 92.567 Da and the monoisotopic mass is 92.039276 Da .Chemical Reactions Analysis
When tert-butyl chloride is dissolved in water, it undergoes a hydrolysis to tert-butyl alcohol . When dissolved in alcohols, the corresponding t-butyl ethers are produced .Physical And Chemical Properties Analysis
Tert-Butyl chloride is a colorless, flammable liquid . It is sparingly soluble in water, with a tendency to undergo hydrolysis to the corresponding tert-butyl alcohol .科学的研究の応用
Overview of Triazole Derivatives
Triazole derivatives, including 5-(tert-Butyl)-1H-1,2,4-triazole-3-sulfonyl chloride, have garnered significant interest in scientific research due to their versatile biological and chemical properties. These compounds are critical in the development of new drugs and materials, showcasing a broad spectrum of biological activities and chemical functionalities.
Advances in Triazole Chemistry
Recent studies have focused on exploring the synthetic routes and biological applications of 1,2,4-triazole derivatives. Ferreira et al. (2013) highlighted the importance of triazole compounds in the pharmaceutical industry, emphasizing their anti-inflammatory, antimicrobial, and antiviral properties among others. The review suggests a continuous interest in developing more efficient synthetic methods for these compounds, considering green chemistry principles and the quest for new therapeutic agents for emerging diseases and resistant microbial strains (Ferreira et al., 2013).
Kaushik et al. (2019) reviewed synthetic pathways for 1,4-disubstituted 1,2,3-triazoles, underlining their significance in drug discovery and organic synthesis. The review details various synthetic protocols using copper and non-copper catalysts, demonstrating the versatility of triazoles in synthesizing biologically active molecules (Kaushik et al., 2019).
Ohloblina (2022) provided an extensive overview of the biological features of new 1,2,4-triazole derivatives, showcasing their antimicrobial, antifungal, antioxidant, and anti-inflammatory activities. This literature review underscores the promising direction of scientific research in chemical modeling of 1,2,4-triazoles and their derivatives for various biomedical applications (Ohloblina, 2022).
Environmental and Material Science Applications
Chachignon et al. (2017) discussed the application of trifluoromethanesulfonyl chloride (a related sulfonyl chloride compound) in the formation of various chemical bonds, highlighting the importance of sulfonyl chlorides in organic synthesis and material science. This review showcases the diverse applications of sulfonyl chloride derivatives, including potential uses in the development of new materials and chemical synthesis methodologies (Chachignon et al., 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
5-tert-butyl-1H-1,2,4-triazole-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3O2S/c1-6(2,3)4-8-5(10-9-4)13(7,11)12/h1-3H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXZYDSRMARZCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NN1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





